3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Description
3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a substituted phenyl ring at the 4-position of the dihydropyridine core. The compound features:
- Three methyl groups at positions 1, 2, and 6 of the dihydropyridine ring.
- Dimethyl ester groups at positions 3 and 4.
- A 2-(benzyloxy)phenyl substituent on the 4-position, distinguishing it from analogs with meta- or para-substituted aryl groups.
The structural uniqueness of this compound lies in its ortho-substituted benzyloxy group and trimethylated dihydropyridine ring, which may influence steric hindrance, solubility, and binding interactions compared to simpler analogs .
Properties
IUPAC Name |
dimethyl 1,2,6-trimethyl-4-(2-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c1-16-21(24(27)29-4)23(22(25(28)30-5)17(2)26(16)3)19-13-9-10-14-20(19)31-15-18-11-7-6-8-12-18/h6-14,23H,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFABXQQHSXLLRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process would typically be optimized for cost-effectiveness and efficiency, using automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Steric and Electronic Effects
Ester Group Impact
- Dimethyl vs. Diethyl Esters : The target’s dimethyl esters may confer lower lipophilicity than diethyl esters (e.g., and compounds), impacting solubility and absorption .
- Mixed Esters : Compounds like (S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-DHP () demonstrate how asymmetric esters can alter pharmacokinetic profiles .
Aryl Group Chemistry
- Benzyloxy vs. Methoxy/Hydroxy : The benzyloxy group in the target compound is more lipophilic than methoxy or hydroxy substituents (–5), which could enhance blood-brain barrier penetration .
Research Implications
While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:
- Enhanced steric shielding of the dihydropyridine ring could improve oxidative stability.
- The ortho-benzyloxy group may confer unique binding interactions in calcium channel or enzyme assays compared to meta/para-substituted analogs.
Further studies should prioritize crystallographic analysis (using tools like SHELX ) to resolve conformational details and in vitro assays to evaluate biological activity relative to established 1,4-DHPs.
Biological Activity
3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections will provide a detailed analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Dihydropyridine ring : A core structure that is pivotal for its biological activity.
- Benzyloxy group : Enhances lipophilicity and may influence binding interactions.
- Multiple methyl groups : Contribute to the compound's steric properties and stability.
Molecular Formula
The molecular formula is , indicating a substantial number of carbon and hydrogen atoms that contribute to its complex structure.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets:
- Calcium Channel Blockade : Dihydropyridines are known for their role as calcium channel blockers, which can lead to vasodilation and reduced blood pressure.
- Antioxidant Properties : The compound may exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Potential inhibition of enzymes such as angiotensin-converting enzyme (ACE) could contribute to cardiovascular benefits.
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Cardiovascular Health : Due to its calcium channel blocking properties, it is explored for hypertension treatment.
- Neuroprotection : Some studies suggest potential neuroprotective effects against neurodegenerative diseases.
- Anticancer Activity : Preliminary studies indicate possible cytotoxic effects against certain cancer cell lines.
Case Studies
-
Cardiovascular Effects :
- A study demonstrated that derivatives similar to this compound reduced systolic blood pressure in hypertensive models by blocking L-type calcium channels .
- Antioxidant Activity :
- ACE Inhibition :
Data Table Summary
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cardiovascular Effects | Animal Model | Significant reduction in blood pressure observed |
| Antioxidant Activity | In Vitro Assays | Reduced lipid peroxidation |
| ACE Inhibition | Enzyme Assays | IC50 values indicating potent inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
